molecular formula C15H20N2O3 B2770503 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2125504-83-6

3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2770503
CAS No.: 2125504-83-6
M. Wt: 276.336
InChI Key: SAGLOZJBGHFONB-UHFFFAOYSA-N
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Description

3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one is a fascinating compound known for its intricate structure and broad range of applications. It features a unique combination of a bicyclic structure and a pyridin-2(1H)-one moiety, contributing to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multistep process:

  • Formation of the azabicyclo[3.2.1]octane core via a Diels-Alder reaction.

  • Introduction of the methoxy group through a nucleophilic substitution reaction.

  • Coupling of the bicyclic structure with the pyridin-2(1H)-one moiety using a carbonylation reaction.

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale by optimizing the reaction conditions, such as temperature, pressure, and catalysts. Solvent choice and purification steps are critical to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one can undergo a variety of chemical reactions, including:

  • Oxidation: Often resulting in the formation of oxo derivatives.

  • Reduction: Leading to the generation of alcohols or amines.

  • Substitution: Particularly nucleophilic substitutions on the pyridine ring.

Common Reagents and Conditions

Typical reagents include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Conditions often require careful control of temperature and pH to prevent unwanted side reactions.

Major Products

Major products from these reactions vary based on the conditions. For instance, oxidation may yield ketones or carboxylic acids, while reduction could result in the formation of primary or secondary amines.

Scientific Research Applications

3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one finds applications across various fields:

  • Chemistry: Used as a chiral building block in asymmetric synthesis.

  • Biology: Functions as a ligand in studying receptor interactions.

  • Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases.

  • Industry: Applied in the development of advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound primarily exerts its effects through interaction with specific molecular targets, such as nicotinic acetylcholine receptors. It modulates these receptors, influencing signal transduction pathways involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3-azabicyclo[3.2.1]octane derivatives: Share the bicyclic structure but differ in functional groups.

  • Pyridin-2(1H)-one derivatives: Possess the pyridine ring but lack the bicyclic core.

Uniqueness

What sets 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one apart is its combination of these two distinct structural motifs, offering a versatile platform for chemical modification and application.

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Properties

IUPAC Name

3-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16-7-3-4-13(14(16)18)15(19)17-10-5-6-11(17)9-12(8-10)20-2/h3-4,7,10-12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGLOZJBGHFONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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